molecular formula C16H18N2O3S B4773821 N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4773821
M. Wt: 318.4 g/mol
InChI Key: PLAMULSSDBTIFS-UHFFFAOYSA-N
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Description

“N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” is an organic compound with the molecular formula C15H16N2O3S . It has a molecular weight of 304.37 . This compound belongs to the class of organic compounds known as benzenesulfonamides .

Scientific Research Applications

Medicinal Chemistry

“N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” is a compound of interest in medicinal chemistry . Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Pharmacological Activities

This compound and its derivatives have been investigated for their pharmacological activities . For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol .

Lipoxygenase Inhibition

“N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids and have been implicated in several diseases, including cancer and inflammatory disorders.

Antibacterial Studies

The compound has also been studied for its antibacterial properties . Antibacterial agents are crucial in the fight against bacterial infections, and the development of new antibacterial agents is an important area of research.

Synthesis Techniques

The compound is of interest in the field of organic synthesis . Techniques such as free radical bromination and nucleophilic substitution are used in the synthesis of this compound .

Computational Chemistry Applications

The compound is also relevant in computational chemistry applications . Computational chemistry uses computer simulations to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules and solids.

Future Directions

The future directions for “N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” could involve further studies on its synthesis, structure, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, given the promising antimicrobial and antiproliferative activities of similar compounds .

properties

IUPAC Name

N-[4-[(3-methylphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-4-3-5-14(10-12)11-17-22(20,21)16-8-6-15(7-9-16)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAMULSSDBTIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-methylbenzyl)sulfamoyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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